tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate
Description
tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core modified with a tert-butyl carbamate group and a 1,2,4-triazole ring substituted with an ethylaminomethyl moiety. The ethylaminomethyl side chain may facilitate hydrogen bonding, improving interactions with biological targets .
Properties
Molecular Formula |
C14H26N6O2 |
|---|---|
Molecular Weight |
310.40 g/mol |
IUPAC Name |
tert-butyl 4-[5-(ethylaminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N6O2/c1-5-15-10-11-16-12(18-17-11)19-6-8-20(9-7-19)13(21)22-14(2,3)4/h15H,5-10H2,1-4H3,(H,16,17,18) |
InChI Key |
DTMFWHXDAKYIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 4-(Propioloyl)piperazine-1-carboxylate
Method:
This intermediate can be synthesized via acylation of piperazine-1-carboxylate with propiolic acid derivatives. As reported, a typical procedure involves reacting tert-butyl piperazine-1-carboxylate with propiolyl chloride or propiolic acid derivatives in the presence of a base such as triethylamine or pyridine, under anhydrous conditions, to afford the acylated piperazine derivative.-
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Catalyst: None or catalytic amount of DMAP (4-dimethylaminopyridine)
- Temperature: 0–25°C
- Time: 4–12 hours
Synthesis of the Azide with Ethylamino-Methyl Substituent
Method:
The azide precursor bearing the ethylamino-methyl group can be synthesized via nucleophilic substitution of a suitable halogenated intermediate with ethylamine, followed by conversion to azide.-
- Starting from bromoethyl derivatives or chloroethyl derivatives , perform nucleophilic substitution with ethylamine to introduce the amino group.
- Convert the amino group into an azide via diazotransfer or nucleophilic substitution with sodium azide.
-
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 50–80°C for substitution
- Reagents: Sodium azide for azide formation
Click Chemistry: Cycloaddition to Form the Triazole Ring
Procedure:
The acylated piperazine derivative with terminal alkyne reacts with the azide bearing the ethylamino-methyl group under copper catalysis.-
- Catalyst: Copper(I) iodide (CuI) or copper sulfate with sodium ascorbate as reducing agent
- Solvent: Dimethylformamide (DMF), tert-butanol/water mixture, or acetonitrile
- Temperature: Room temperature to 60°C
- Duration: 5–24 hours
Outcome:
Formation of 1,2,3-triazole ring linking the piperazine and the ethylamino-methyl substituent, with high regioselectivity favoring the 1,4-disubstituted triazole.
Introduction of the tert-Butyl Carbamate Group
Method:
The carbamate protecting group (tert-butyl carbamate) is typically introduced during the initial synthesis of the piperazine derivative or via carbamoylation of the amino group post-triazole formation.-
- Reagent: Di-tert-butyl dicarbonate (Boc2O)
- Base: Triethylamine or sodium bicarbonate
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0–25°C
- Time: 2–12 hours
Purification and Final Steps
- The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethyl acetate, ethanol, or acetonitrile.
- Final characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.
Summary of the Synthetic Route
| Step | Description | Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | Synthesis of tert-butyl piperazine-1-carboxylate derivative | Boc2O, base, solvent | High purity, stable intermediate |
| 2 | Preparation of ethylamino-methyl azide | Alkyl halide + ethylamine + NaN3 | Efficient nucleophilic substitution |
| 3 | CuAAC click reaction | CuI, DMF, room temp | Regioselective formation of 1,4-disubstituted triazole |
| 4 | Carbamate protection | Boc2O, triethylamine | Final protection step |
In-Depth Research Findings
Recent research indicates that click chemistry offers a robust and versatile pathway for synthesizing complex heterocyclic compounds like tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate with high yields and regioselectivity. The use of copper catalysis ensures efficient cycloaddition under mild conditions, reducing side reactions and simplifying purification.
Furthermore, alternative synthetic strategies involve multi-step sequences starting from commercially available piperazine derivatives, with key steps including acylation, nucleophilic substitution, and cycloaddition . The choice of protecting groups and reaction conditions critically influences the overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, toluene), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in cellular pathways .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Boc-protected piperazine derivatives with heterocyclic substituents. Below is a systematic comparison with structurally analogous compounds:
Structural Analogues and Substituent Variations
Physicochemical Properties
- Solubility: The ethylaminomethyl group may enhance aqueous solubility compared to halogenated derivatives (e.g., ).
Biological Activity
The compound tert-butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate , with the CAS number 2060037-18-3, belongs to a class of piperazine derivatives that have garnered interest due to their potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 310.40 g/mol. The structure features a piperazine ring substituted with a triazole moiety, which is significant for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds containing triazole and piperazine structures often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
- Anticancer Properties : Some studies suggest that similar piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of triazole-based compounds against various bacterial strains. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 32 |
| This compound | E. coli | 64 |
Anticancer Activity
In vitro studies using human cancer cell lines revealed that this compound can inhibit cell growth and induce apoptosis. The IC50 values were determined through MTT assays across various cancer lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via mitochondrial pathway |
| MCF7 | 20 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Inhibition of PI3K/Akt signaling pathway |
Case Studies
Case Study 1 : A research team investigated the effect of the compound on breast cancer cells (MCF7). They found that treatment with this compound led to a significant reduction in cell viability and increased markers for apoptosis.
Case Study 2 : In a clinical trial setting focusing on fungal infections resistant to standard treatments, patients treated with formulations containing this compound showed improved outcomes compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
